3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid
Overview
Description
3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Synthetic Routes and Reaction Conditions:
Cycloaddition Reaction: One common method for synthesizing this compound involves a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide.
Microwave-Assisted Synthesis: Another efficient method is the microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine.
Industrial Production Methods: Industrial production of this compound often involves large-scale cycloaddition reactions using metal catalysts. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and pressure to facilitate the cycloaddition process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: It can participate in substitution reactions, where functional groups on the isoxazole ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are used under various conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Substituted isoxazole derivatives with various functional groups.
Mechanism of Action
Target of Action
, suggesting a broad range of potential targets. For instance, some isoxazole derivatives have been used as possible anti-Parkinson agents .
Mode of Action
Isoxazole derivatives are known to interact with their targets based on their chemical diversity . The interaction with the target leads to changes in the biological function of the target, which can result in therapeutic effects.
Biochemical Pathways
Isoxazole derivatives are known to affect a variety of biochemical pathways due to their diverse chemical structures . The downstream effects of these interactions can lead to changes in cellular functions and potential therapeutic effects.
Biochemical Analysis
Biochemical Properties
3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain hydrolases and oxidoreductases, affecting their catalytic functions. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of target proteins. This modulation can result in changes in gene expression patterns and metabolic fluxes within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it may inhibit certain hydrolases by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions often lead to changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade under others, leading to a loss of activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can lead to toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic fluxes and metabolite levels. These interactions can lead to changes in the concentrations of key metabolites, affecting overall cellular metabolism. The compound’s role in these pathways highlights its potential as a modulator of metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could be localized to the mitochondria, where it influences metabolic processes, or to the nucleus, where it affects gene expression. Understanding its subcellular localization provides insights into its functional roles within the cell .
Scientific Research Applications
3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor agonists.
Medicine: This compound is explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
5,5-Dimethyl-4,5-dihydroisoxazole: This compound has similar structural features but with different substituents on the isoxazole ring.
3,5-Disubstituted Isoxazoles: These compounds have substitutions at both the 3 and 5 positions, offering different chemical properties and reactivity.
Uniqueness: 3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-3-2-4(5(7)8)9-6-3/h4H,2H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUZMHIDLNHECM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475678 | |
Record name | 3-methyl-4,5-dihydroisoxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00475678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473700-52-6 | |
Record name | 3-methyl-4,5-dihydroisoxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00475678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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